molecular formula C7H3Cl2IO B8763121 2-Chloro-4-iodobenzoyl chloride

2-Chloro-4-iodobenzoyl chloride

Cat. No.: B8763121
M. Wt: 300.90 g/mol
InChI Key: FTYFYADLMBVWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-iodobenzoyl chloride is a halogenated benzoyl chloride derivative featuring chlorine and iodine substituents at the 2- and 4-positions of the benzene ring, respectively. As a benzoyl chloride, it is highly reactive due to the electrophilic carbonyl carbon, making it a valuable intermediate in organic synthesis, particularly for introducing acyl groups or facilitating cross-coupling reactions. The combination of chlorine (electron-withdrawing) and iodine (polarizable halogen) substituents confers unique electronic and steric properties, influencing its reactivity and applications in pharmaceuticals, agrochemicals, or materials science.

Properties

Molecular Formula

C7H3Cl2IO

Molecular Weight

300.90 g/mol

IUPAC Name

2-chloro-4-iodobenzoyl chloride

InChI

InChI=1S/C7H3Cl2IO/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3H

InChI Key

FTYFYADLMBVWBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)Cl)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 2-chloro-4-iodobenzoyl chloride and its analogs:

Compound Molecular Formula Molar Mass (g/mol) CAS Number Substituents Key Features
This compound C₇H₃Cl₂IO 301.36 Not provided Cl (2-), I (4-) Dual halogenation; moderate steric hindrance
4-Iodobenzoyl chloride C₇H₄ClIO 266.46 1711-02-0 I (4-) Single iodine substituent; higher volatility
2-Iodo-4-nitrobenzoyl chloride C₇H₃ClINO₃ 311.46 861602-59-7 I (2-), NO₂ (4-) Nitro group enhances electrophilicity

Structural and Electronic Effects

  • The electron-withdrawing chlorine (ortho) and iodine (para) also polarize the carbonyl group, increasing its electrophilicity but less so than the nitro group in 2-iodo-4-nitrobenzoyl chloride . 4-Iodobenzoyl chloride lacks steric hindrance, making it more reactive in acylations. Its single iodine substituent may facilitate coupling reactions (e.g., Ullmann or Suzuki) due to iodine’s ability to act as a leaving group . 2-Iodo-4-nitrobenzoyl chloride’s nitro group (strong electron-withdrawing) significantly enhances the carbonyl’s electrophilicity, favoring reactions with weak nucleophiles. However, the nitro group may limit solubility in non-polar solvents .

Physicochemical Properties

  • Molecular Weight and Stability: The dual halogens in this compound increase its molecular weight (301.36 g/mol) compared to 4-iodobenzoyl chloride (266.46 g/mol), likely reducing volatility but improving thermal stability.

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